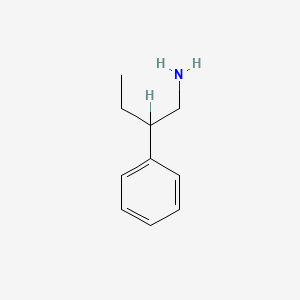

2-Phenylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWALTDUYKDGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2 Phenylbutan 1 Amine

Conventional Chemical Synthesis Approaches

Conventional methods for synthesizing 2-Phenylbutan-1-amine typically involve well-established organic reactions that lead to the formation of the racemic product. These approaches are often characterized by their reliability and scalability.

Reductive Amination Strategies

Reductive amination is a widely utilized method for the synthesis of amines, including this compound. nih.gov This process generally involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the intermediate imine. For the synthesis of a primary amine like this compound, ammonia (B1221849) is a common nitrogen source. nih.gov

The starting carbonyl compound for this synthesis is 2-phenylbutanal (B1594068). The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine product. A variety of reducing agents and catalytic systems can be employed for this transformation. nih.gov

Hydrogen gas (H₂) in the presence of a metal catalyst is a common reducing agent for industrial-scale reductive aminations due to its low cost and environmental friendliness. nih.gov Various transition-metal catalysts, including those based on cobalt, have been developed for this purpose, operating under mild conditions. nih.govd-nb.info For instance, a cobalt catalyst has been shown to be effective for the reductive amination of aldehydes with aqueous ammonia and hydrogen at temperatures around 50°C and pressures of 10 bar H₂. d-nb.info

Below is a table summarizing typical conditions for reductive amination:

| Starting Material | Amine Source | Reducing Agent/Catalyst | Typical Conditions |

| 2-Phenylbutanal | Aqueous Ammonia | H₂ / Cobalt Catalyst | 50°C, 10 bar H₂ |

| 2-Phenylbutanal | Ammonia | H₂ / Noble Metal Catalysts (Pd, Pt, Ru, Rh, Ir) | Varied temperature and pressure |

Alkylation and Acylation Reactions in Synthesis

An alternative route to this compound involves the alkylation of a suitable precursor followed by reduction. A common starting material for this approach is benzyl (B1604629) cyanide. The carbon atom adjacent to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then undergo nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, forming 2-phenylbutanenitrile (B1582627).

The subsequent step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukchemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield this compound. chemistrysteps.com

The general sequence is as follows:

Alkylation: Benzyl cyanide is treated with a strong base (e.g., sodium amide) to form a carbanion, which then reacts with an ethyl halide to yield 2-phenylbutanenitrile.

Reduction: The resulting 2-phenylbutanenitrile is reduced with a reagent like LiAlH₄ to produce this compound. chemguide.co.ukmasterorganicchemistry.com

While acylation reactions are fundamental in organic synthesis, their direct application in the primary synthesis of this compound is less common than alkylation. However, acylation could be employed to modify related compounds or in alternative synthetic pathways.

Multi-Step Organic Synthesis Pathways

Multi-step syntheses allow for the construction of this compound from readily available starting materials like benzene (B151609). youtube.comlibretexts.org These pathways often involve a sequence of well-established reactions to build the carbon skeleton and introduce the necessary functional groups.

One plausible multi-step synthesis could begin with the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (B1677668). The propiophenone can then be converted to 2-phenylbutanenitrile through a Strecker-type synthesis or by reaction with a cyanide source. Finally, reduction of the nitrile, as described in the previous section, would yield this compound.

Another approach could involve a Grignard reaction. khanacademy.orgkhanacademy.orgorganic-chemistry.org For instance, the reaction of a phenylmagnesium halide with an appropriate electrophile could be a key step in constructing the carbon framework.

A potential multi-step pathway is outlined below:

| Step | Reaction Type | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl chloride, AlCl₃ | Propiophenone |

| 2 | Reaction with Cyanide | Propiophenone, Sodium cyanide, Dimethylamine | 2-(N,N-dimethylamino)-2-phenylbutyronitrile |

| 3 | Hydrolysis | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | 2-Phenylbutanoic acid |

| 4 | Amide Formation | 2-Phenylbutanoic acid, Ammonia | 2-Phenylbutanamide |

| 5 | Reduction | 2-Phenylbutanamide, LiAlH₄ | This compound |

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this amine is of significant interest, particularly for applications in pharmaceuticals and as chiral resolving agents. nih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

In the synthesis of this compound enantiomers, a chiral amine such as (R)- or (S)-1-phenylethylamine can be used as a chiral auxiliary. nih.govnih.govdntb.gov.ua For example, the reductive amination of 2-phenylbutanal with a chiral amine would lead to the formation of a diastereomeric mixture of secondary amines. These diastereomers can then be separated based on their different physical properties. Subsequent cleavage of the chiral auxiliary from the separated diastereomers would yield the individual enantiomers of this compound.

The diastereoselective reduction of an imine formed from a prochiral ketone and a chiral amine is a common strategy. osi.lv The chiral auxiliary directs the hydride attack to one face of the C=N bond, leading to a predominance of one diastereomer.

A representative scheme for this approach is as follows:

Imine Formation: Reaction of 2-phenylbutanal with a chiral amine (e.g., (R)-1-phenylethylamine) to form a chiral imine.

Diastereoselective Reduction: Reduction of the chiral imine with a reducing agent, leading to a mixture of diastereomeric secondary amines with one diastereomer in excess.

Separation: Separation of the diastereomers by methods such as chromatography or crystallization.

Auxiliary Cleavage: Removal of the chiral auxiliary to afford the enantiomerically enriched this compound.

Asymmetric Catalysis (e.g., Hydrogenation)

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral amines. nih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is a powerful tool for this purpose. researchgate.netresearchgate.netnih.gov

The synthesis of enantiomerically enriched this compound can be achieved through the asymmetric hydrogenation of a suitable prochiral imine precursor. This imine can be generated in situ from 2-phenylbutanal and an ammonia source. The key to this method is the use of a chiral catalyst, typically a transition metal complex (e.g., rhodium, iridium, or ruthenium) with a chiral ligand. rsc.orgnih.gov

The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, resulting in the preferential formation of one enantiomer of the amine. High enantiomeric excesses (ee) can often be achieved with this method. nih.gov

The table below summarizes key aspects of asymmetric hydrogenation for chiral amine synthesis:

| Catalyst System | Substrate | Outcome |

| Rhodium/Chiral Bisphosphine Ligand | Prochiral Imine | High yield and enantioselectivity (up to 95% ee reported for similar systems) nih.gov |

| Iridium/Chiral Ferrocenyl Diphosphine Ligand | Prochiral Imine | High turnover numbers and enantioselectivities |

This approach is highly attractive for industrial applications due to the high efficiency and selectivity of the catalytic process. researchgate.net

Enantioselective Reductions

The asymmetric reduction of prochiral imines is one of the most direct and efficient strategies for synthesizing enantiomerically enriched primary amines. This method typically involves the hydrogenation of a C=N double bond using a chiral catalyst, which transfers stereochemical information to the substrate, resulting in the preferential formation of one enantiomer.

Transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, are widely employed for this transformation. nih.govliv.ac.uk The effectiveness of these catalysts is critically dependent on the chiral ligand coordinated to the metal center. A variety of chiral ligands have been developed, with phosphorus-based ligands, such as those with phosphino-oxazoline (P,N) structures, proving highly effective for the iridium-catalyzed asymmetric hydrogenation of N-aryl imines, achieving excellent enantioselectivities (up to 96% ee). nih.gov

While direct examples for the asymmetric hydrogenation of 2-phenylbut-1-imine to this compound are not extensively detailed in the reviewed literature, the general applicability of this method is well-established for a wide range of imine substrates. chinesechemsoc.orgrsc.org The process involves the activation of molecular hydrogen by the chiral metal complex and its subsequent transfer to the imine substrate. The choice of metal, ligand, solvent, and reaction conditions (e.g., pressure and temperature) are all critical parameters that must be optimized to achieve high yield and enantioselectivity. nih.gov Organocatalytic methods, using chiral phosphoric acids and a hydride source like a Hantzsch ester, also represent a viable metal-free alternative for the asymmetric transfer hydrogenation of imines. rsc.org

Biocatalytic Approaches to this compound and Analogues

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. Enzymes offer high selectivity (chemo-, regio-, and enantio-), operate under mild reaction conditions, and reduce environmental impact. wikipedia.org Transaminases, in particular, have become a cornerstone for the synthesis of chiral amines. researchgate.net

Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.govnih.gov This reaction provides a direct route to chiral amines from prochiral ketones. The mechanism follows a ping-pong bi-bi kinetic model, which consists of two half-reactions. researchgate.netnih.gov In the first half-reaction, the PLP cofactor accepts the amino group from the amine donor (e.g., L-alanine or isopropylamine), forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (e.g., pyruvate (B1213749) or acetone). In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, generating the desired chiral amine product and regenerating the PLP cofactor for the next catalytic cycle. researchgate.netnih.gov

The synthesis of phenylbutylamine analogues has been successfully demonstrated using this method. For instance, (S)-3-amino-1-phenylbutane has been synthesized from 4-phenyl-2-butanone using ω-transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA). nih.gov

Table 1: Transaminase-Catalyzed Synthesis of (S)-3-amino-1-phenylbutane Reaction Conditions: 4-phenyl-2-butanone (10 mM), L-Alanine (200 mM), TA, Pyruvate Decarboxylase (PDC), 30 °C, pH 7.5, 8h.

| Transaminase | Yield | Selectivity | Enantiomeric Excess (ee) |

| CviTA | >60% | ~90% | ~90% |

| VflTA | >60% | ~90% | ~90% |

| Data sourced from references nih.gov. |

A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can limit product conversion. nih.gov To overcome this, transaminases are often integrated into multi-enzyme cascade reactions where the product of one enzymatic step becomes the substrate for the next. nih.gov These one-pot cascades improve efficiency by shifting the reaction equilibrium and avoiding the isolation of intermediates.

One common strategy involves the removal of the ketone byproduct. For the synthesis of 3-amino-1-phenylbutane, a cascade combining a transaminase (CviTA or VflTA) with a pyruvate decarboxylase (PDC) has been employed. nih.gov The PDC irreversibly converts the pyruvate byproduct (from the L-alanine amine donor) into acetaldehyde (B116499) and CO2, effectively pulling the equilibrium towards the amine product. nih.govresearchgate.net This combination dramatically enhances the synthesis of the target amine compared to using the transaminase alone. researchgate.net

Another powerful cascade approach enables the synthesis of chiral amines directly from racemic alcohols. This has been demonstrated for the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. ugent.be This system utilizes a combination of:

Two enantio-complementary alcohol dehydrogenases (ADHs) to oxidize both enantiomers of the alcohol to the intermediate ketone.

An (S)- or (R)-selective transaminase to convert the ketone into the desired chiral amine.

NADH and NADPH oxidases for the in-situ recycling of the NAD(P)+ cofactors required by the ADHs. ugent.be

This elegant one-pot system achieved high conversion and excellent enantioselectivity, yielding (S)-4-phenylbutan-2-amine with 73% ee and (R)-4-phenylbutan-2-amine with >99% ee. ugent.be

To maximize the efficiency and economic viability of biocatalytic processes, several reaction parameters must be optimized. chinesechemsoc.org Key factors include temperature, pH, substrate and amine donor concentrations, enzyme loading, and the use of co-solvents to improve the solubility of hydrophobic substrates. chinesechemsoc.orgrsc.orgugent.be

The optimization of reaction conditions has been studied for the synthesis of various phenylalkylamine analogues. For the bioamination of 4-phenyl-2-butanone to (S)-4-phenylbutan-2-amine using a transaminase from Halomonas elongata (HEWT), the concentration of the amine donor, isopropylamine (B41738) (IPA), was a critical factor. ugent.be Increasing the equivalents of IPA relative to the ketone substrate significantly improved the molar conversion.

Table 2: Effect of Amine Donor Concentration on the Synthesis of (S)-4-phenylbutan-2-amine Reaction Conditions: 4-phenyl-2-butanone (50 mM), HEWT (1 mg/mL), PLP (0.1 mM), Phosphate buffer (20 mM, pH 8), 30 °C.

| Isopropylamine (equivalents) | Molar Conversion (%) |

| 2 | 25 |

| 5 | 55 |

| 10 | 67 |

| Data sourced from reference ugent.be. |

Similarly, factors such as pH and temperature play a crucial role. In the cascade synthesis of 3-amino-1-phenylbutane, studies concluded that a temperature of 30 °C and a pH of 7.5 were optimal for the combined activity of the transaminase and pyruvate decarboxylase. researchgate.net The use of organic co-solvents like dimethylsulfoxide (DMSO) can also enhance conversion by improving substrate solubility, as demonstrated in the synthesis of 1-phenylpropan-2-amine derivatives. rsc.org

Deracemization is an elegant strategy to convert a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. This approach is highly advantageous compared to classical kinetic resolution, which has a maximum yield of 50%. researchgate.net Chemoenzymatic deracemization processes, which combine a chemical reaction with a biocatalytic one, are particularly effective.

A common strategy involves a cyclic process of stereoinvertive oxidation and reduction. This has been applied to the deracemization of racemic 1-phenylethanols, which are key precursors to phenylalkylamines. In one such system, a non-enantioselective chemical oxidant is used to convert the undesired enantiomer of the alcohol into the corresponding prochiral ketone. Simultaneously, a highly enantioselective enzyme (such as an alcohol dehydrogenase) reduces the ketone back to only the desired enantiomer of the alcohol.

One practical implementation of this concept for 1-phenylethanol (B42297) analogues involved a sequential, one-pot process:

Oxidation: The racemic alcohol is oxidized to acetophenone (B1666503) using a manganese oxide (MnO2) catalyst.

Enantioselective Reduction: The resulting ketone is then reduced by an alcohol dehydrogenase, producing the alcohol as a single enantiomer (>99% ee).

This method effectively converts the racemic starting material into an enantiomerically pure product. While demonstrated for the alcohol precursor, this principle of combining non-selective oxidation with highly selective enzymatic reduction represents a powerful deracemization strategy applicable to the synthesis of chiral precursors for phenylbutylamines. researchgate.net

Chemical Reactivity and Derivatization of 2 Phenylbutan 1 Amine

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of 2-Phenylbutan-1-amine enables it to act as a potent nucleophile, readily attacking electron-deficient centers. chemguide.co.uk This characteristic is central to its participation in nucleophilic substitution reactions, primarily through N-alkylation and N-acylation.

N-Alkylation

In N-alkylation, the amine attacks an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. libretexts.org Consequently, the reaction tends to proceed further, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukchemguide.co.uk

For example, the reaction of this compound with an alkyl halide such as bromoethane (B45996) initially produces a secondary amine. This secondary amine can then react with another molecule of bromoethane to form a tertiary amine, which can be further alkylated to a quaternary ammonium salt. chemguide.co.uk

A more modern and environmentally benign approach to N-alkylation involves the use of alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govfudan.edu.cn This method, often catalyzed by transition metals like ruthenium or iridium, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst to yield the alkylated amine, with water as the only byproduct. nih.govfudan.edu.cn

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| This compound | Bromoethane | None | N-Ethyl-2-phenylbutan-1-amine | N-Alkylation |

| This compound | Benzyl (B1604629) alcohol | Ruthenium Complex | N-Benzyl-2-phenylbutan-1-amine | N-Alkylation (Borrowing Hydrogen) nih.gov |

| This compound | Acyl Chloride | Pyridine (Base) | N-(2-Phenylbutyl)acetamide | N-Acylation |

N-Acylation

This compound reacts readily with acyl chlorides or acid anhydrides in N-acylation reactions to form stable amide derivatives. This reaction is generally more straightforward than N-alkylation and typically stops after the formation of the amide. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. This leads to the formation of N-substituted 2-phenylbutanamides. researchgate.net

Oxidation and Reduction Pathways

The nitrogen atom in this compound can exist in various oxidation states, making it susceptible to a range of oxidation reactions. libretexts.org Reduction of the primary amine group itself is less common as it is already in a low oxidation state.

Oxidation Pathways

The oxidation of primary amines like this compound can yield several different products depending on the oxidizing agent and reaction conditions.

Hydroxylamines: Mild oxidation, for instance with hydrogen peroxide or a peroxyacid, can convert the primary amine into the corresponding N-(2-Phenylbutyl)hydroxylamine. libretexts.org

Nitroso Compounds: Further oxidation of the hydroxylamine (B1172632) can lead to the formation of a nitroso compound.

Nitro Compounds: With strong oxidizing agents, the oxidation can proceed all the way to the corresponding nitro compound, 1-nitro-2-phenylbutane. libretexts.org

| Starting Material | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide (H₂O₂) | N-(2-Phenylbutyl)hydroxylamine |

| N-(2-Phenylbutyl)hydroxylamine | Peroxyacid | 1-Nitroso-2-phenylbutane |

| This compound | Strong Oxidizing Agent | 1-Nitro-2-phenylbutane |

Reduction Pathways

The primary amine group in this compound is a reduced form of nitrogen. Significant reduction would typically involve the aromatic phenyl ring rather than the amine itself. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, yielding 2-(cyclohexyl)butan-1-amine, but this is a reduction of the hydrocarbon portion of the molecule, not the amine functional group.

Acid-Base Chemistry and Salt Formation

Like other aliphatic amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, forming a substituted ammonium salt. libretexts.org

The basicity of this compound is influenced by the electron-donating nature of the alkyl group to which the nitrogen is attached. Alkyl groups push electron density toward the nitrogen atom, making the lone pair more available to accept a proton and thus making the amine a stronger base than ammonia (B1221849). chemrevise.org However, the bulky phenylbutyl group may introduce steric hindrance that can slightly modulate its basicity in certain reactions.

The reaction with a strong acid, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium salt, 2-phenylbutan-1-ammonium chloride. This salt is typically a water-soluble, crystalline solid. chemrevise.org This property is often exploited in the purification of amines or in the preparation of pharmaceutical formulations.

General Salt Formation Reaction:

C₆H₅CH(CH₂CH₃)CH₂NH₂ + HCl → [C₆H₅CH(CH₂CH₃)CH₂NH₃]⁺Cl⁻

The equilibrium for this reaction lies far to the right, indicating that this compound is readily protonated by strong acids.

Derivatization for Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is transformed into another. imperial.ac.uk this compound can be derivatized to create a variety of other functional groups.

Amine to Amide: As discussed in section 3.1, N-acylation converts the primary amine into a secondary amide. Amides are significantly less basic and nucleophilic than amines and are important functional groups in their own right. This conversion is a common protecting group strategy in multi-step syntheses. researchgate.net

Amine to Sulfonamide: Reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

Amine to Alcohol (Deamination): The primary amine group can be converted into a hydroxyl group, forming an alcohol. A classic method involves reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This proceeds through a diazonium salt intermediate, which is unstable and decomposes to form a carbocation. The carbocation can then react with water to form the alcohol, 2-phenylbutan-1-ol, though rearrangements are possible. More modern methods using specific catalysts can also achieve this transformation. organic-chemistry.org

Stereochemical Aspects and Chiral Applications of 2 Phenylbutan 1 Amine

Enantiomeric Forms and Chiral Purity

2-Phenylbutan-1-amine possesses a stereocenter at the second carbon atom of the butane (B89635) chain, the carbon to which the phenyl group is attached. This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Phenylbutan-1-amine and (S)-2-Phenylbutan-1-amine. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity.

The significance of enantiomeric forms lies in their distinct biological activities. In pharmaceutical and agrochemical contexts, it is common for one enantiomer to be responsible for the desired therapeutic or pesticidal effect, while the other may be less active, inactive, or even cause undesirable side effects. enamine.net Consequently, the production of single-enantiomer drugs has seen a dramatic growth, driven by the need to improve efficacy and safety. enamine.netnih.gov

Chiral purity, or enantiomeric excess (ee), is a critical measure of the predominance of one enantiomer in a mixture. It quantifies the degree to which a sample contains one enantiomer in greater amounts than the other. High enantiomeric purity is essential for therapeutic applications to ensure consistent and predictable pharmacological outcomes. enamine.net Various analytical techniques, including chiral chromatography (using a chiral stationary phase), NMR spectroscopy with chiral resolving agents (like Mosher's acid), and polarimetry, are employed to determine the enantiomeric purity of a sample. enamine.net

This compound as a Chiral Building Block in Organic Synthesis

Enantiomerically pure compounds like (R)- or (S)-2-Phenylbutan-1-amine are valuable chiral building blocks in organic synthesis. A chiral building block is an enantiomerically pure molecule used as a starting material to construct more complex, stereochemically defined target molecules. This approach is a cornerstone of asymmetric synthesis, as it allows for the introduction of a specific, pre-defined stereocenter into a new molecule.

The use of this compound as a chiral building block leverages its existing stereochemistry, which is transferred to the final product. This strategy can be more efficient than creating the desired stereocenter later in a synthetic sequence. Chemists can utilize the amine functionality for a variety of transformations, such as amide bond formation or conversion into other functional groups, while preserving the original stereocenter. This is particularly important in the development of new drugs, where the precise three-dimensional arrangement of atoms is critical for the molecule's interaction with biological targets like enzymes and receptors. enamine.net The pharmaceutical industry has a rising demand for such chiral intermediates to facilitate the synthesis of complex drug candidates. nih.gov

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Transformations

Beyond its role as a building block, this compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary works by creating a chiral environment that sterically or electronically biases the approach of a reagent to one of the two faces of the substrate, resulting in the formation of one diastereomer in excess.

In a typical application, racemic this compound would be resolved into its pure enantiomers. A single enantiomer, for example (R)-2-phenylbutan-1-amine, is then covalently attached to a substrate molecule. This creates a diastereomeric intermediate. When this intermediate undergoes a reaction, the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. After the desired transformation is complete, the auxiliary is cleaved from the molecule and can ideally be recovered for reuse. This methodology is a powerful tool for controlling stereoselectivity in reactions like alkylations and aldol (B89426) additions. wikipedia.org

Furthermore, chiral amines like this compound can be used to synthesize chiral ligands for transition-metal catalysts. yale.edu These ligands coordinate to a metal center, creating a chiral catalyst that can induce enantioselectivity in a wide range of transformations, such as asymmetric hydrogenation or C-C bond-forming reactions. The stereochemical information from the amine is transferred through the ligand to the catalytic site, enabling the conversion of prochiral starting materials into enantioenriched products.

Resolution Techniques for Racemic Mixtures

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as resolution, is crucial for its use in stereoselective applications. pharmaguideline.com Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. pharmaguideline.com The most common method for resolving racemic amines is chemical resolution via the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. pharmaguideline.comlibretexts.org The reaction produces a mixture of two diastereomeric salts. For instance, reacting (R,S)-2-phenylbutan-1-amine with (+)-tartaric acid would yield [(R)-amine·(+)-acid] and [(S)-amine·(+)-acid].

| Resolving Agent Type | Examples |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (-)-Malic acid |

| Chiral Sulfonic Acids | (+)-Camphorsulfonic acid |

Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble and will crystallize out of the solution first. The crystallized salt is then separated by filtration.

| Diastereomeric Salt Pair | Expected Solubility Difference | Separation Method |

| [(R)-amine·(+)-acid] | Different | Fractional Crystallization |

| [(S)-amine·(+)-acid] |

Once a pure diastereomeric salt is isolated, the optically pure amine can be recovered by treating the salt with a base to neutralize the chiral acid. libretexts.org The resolving agent can then be recovered and reused.

An alternative to classical resolution is enzymatic kinetic resolution. In this method, an enzyme, such as a lipase, selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic amine at a much faster rate than the other. nottingham.ac.uk This leaves one enantiomer unreacted while the other is converted to a new compound (e.g., an amide). The resulting mixture of the unreacted amine and the new product can then be separated by standard chemical methods. nottingham.ac.uk

Biological Activity and Pharmacological Relevance of 2 Phenylbutan 1 Amine and Analogues

General Overview of Biological Interactions

2-Phenylbutan-1-amine, a member of the phenethylamine (B48288) class, and its analogues are recognized for their interactions with various biological systems, primarily within the central nervous system (CNS). The core structure, consisting of a phenyl group attached to an amino group via a butyl chain, serves as a foundational framework for molecules that can engage with a range of physiological targets. The biological activities of these compounds are largely attributed to their structural similarity to endogenous monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This resemblance allows them to interact with the machinery that regulates these neurotransmitters, including enzymes responsible for their metabolism and the receptors they bind to.

The phenethylamine scaffold is prevalent in numerous natural and synthetic compounds with significant biological effects nih.gov. The specific arrangement of functional groups and the length and branching of the alkyl chain in analogues of this compound can significantly influence their pharmacological profiles. These structural variations can alter the affinity and selectivity of the compounds for their biological targets, leading to a spectrum of activities from stimulant to psychoactive effects. Research into phenylalkylamine derivatives has been extensive, driven by their potential as therapeutic agents for neurological and psychiatric conditions nih.gov. The biological interactions of these compounds are complex and can involve multiple mechanisms, including direct receptor binding, modulation of neurotransmitter reuptake, and inhibition of key enzymes involved in neurotransmitter degradation.

Potential as a Scaffold for Bioactive Molecule Design

The 2-phenylbutylamine framework is considered a "privileged scaffold" in medicinal chemistry, particularly for the design of CNS-active drugs. A privileged scaffold is a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The utility of such scaffolds lies in their ability to be chemically modified in a systematic way to optimize potency, selectivity, and pharmacokinetic properties for a specific target.

The design of CNS drugs often focuses on creating molecules that can effectively cross the blood-brain barrier and interact with specific neural targets researchgate.net. The physicochemical properties of the 2-phenylbutylamine scaffold, such as its lipophilicity and the presence of a basic amine group, are conducive to CNS penetration. By modifying this core structure—for instance, by adding substituents to the phenyl ring or altering the alkyl chain—medicinal chemists can fine-tune the compound's interaction with various receptors and enzymes. For example, the 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities, is recognized as a useful template for designing bioactive compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters drugbank.com. This highlights the potential of the broader phenylalkylamine class, including 2-phenylbutylamine, as a versatile platform for the discovery of novel drugs for a range of neurological and psychiatric disorders.

Interaction with Specific Cellular and Molecular Targets

A primary mechanism through which this compound and its analogues exert their effects is by modulating neurotransmitter systems, particularly the monoaminergic systems. A key target in this context is monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms can metabolize dopamine nih.gov.

Beyond enzyme inhibition, phenylalkylamines can also directly interact with various neurotransmitter receptors. The 2-phenethylamine moiety is a core component of ligands for a range of receptors, including adrenergic, dopaminergic, and serotonergic receptors nih.govnih.gov. The specific substitutions on the phenyl ring and the alkyl chain determine the receptor binding profile and whether the compound acts as an agonist or antagonist. For example, long-term administration of 2-phenylethylamine has been shown to decrease the density of β1-adrenoceptors and D1-like dopamine receptors in the rat brain nih.gov.

Table 1: MAO Inhibition by Selected Phenylalkylamine Analogues (Note: Data for this compound is not available in the provided sources. This table includes data for related compounds to illustrate the concept of MAO inhibition by this class of molecules.)

| Compound | Target | IC50 (μM) | Selectivity (MAO-A/MAO-B) |

| Amiflamine (B1664870) | MAO-A | 0.1 | High |

| N-Desmethylamiflamine | MAO-A | 0.04 | High |

| N,N-Desmethylamiflamine | MAO-A | 1.0 | Moderate |

This table is for illustrative purposes and is based on findings for amiflamine and its derivatives, which are phenylalkylamines, to demonstrate the potential for MAO inhibition within this chemical class. Specific data for this compound is not provided in the search results.

Phenylalkylamines are a well-known class of L-type calcium channel blockers, with verapamil (B1683045) being a prominent example drugbank.comnih.gov. These drugs are used clinically to treat cardiovascular conditions such as hypertension and angina. They function by binding to the alpha-1 subunit of the L-type calcium channel, thereby blocking the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation and a decrease in heart rate and contractility.

While specific studies on the direct effects of this compound on calcium channels are not detailed in the provided search results, the general structural motif suggests a potential for such interactions. The binding of phenylalkylamines to calcium channels is complex and involves specific structural features, including two aromatic rings and a flexible chain with a nitrile substituent in many potent blockers nih.gov. Computational models suggest that the ammonium (B1175870) group of these molecules is stabilized within the channel pore, and other functional groups interact with specific amino acid residues nih.gov. The potency of phenylalkylamine derivatives as calcium channel blockers is influenced by substitutions on the phenyl rings and the nature of the alkyl chain. Although primarily studied in the cardiovascular system, modulation of calcium channels in the central nervous system is also an area of active research for various neurological disorders mdpi.com.

The study of enzyme kinetics is crucial for understanding how a compound interacts with its target enzyme, including whether it acts as a substrate or an inhibitor, and the mechanism of this interaction. For monoamine oxidase, kinetic studies help to determine key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) for substrates, as well as the inhibition constant (Ki) for inhibitors nih.govresearchgate.net.

The kinetic behavior of MAO-A and MAO-B can differ, and understanding these differences is important for designing selective inhibitors nih.gov. The mechanism of inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently to the enzyme and can be competitive, non-competitive, or uncompetitive. Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to a long-lasting inactivation nih.govnih.gov. While detailed enzyme kinetics data specifically for this compound with MAO or other enzymes are not available in the provided search results, the general principles of enzyme kinetics are applied to characterize the interactions of its analogues. For instance, kinetic analysis of MAO inhibitors is used to determine their potency and selectivity, which are critical for their therapeutic development khanacademy.orgnih.gov.

Comparative Analysis of Biological Activities Across Structural Isomers and Derivatives

The biological activity of phenylalkylamines is highly dependent on their stereochemistry and the specific arrangement of substituents. Structural isomers, including positional isomers and enantiomers, can exhibit significantly different pharmacological profiles. For example, 1-phenylbutan-2-amine (B1195257) (also known as phenylisobutylamine) is a structural isomer of this compound. 1-Phenylbutan-2-amine acts as a norepinephrine-dopamine releasing agent with stimulant effects, though it is less potent than amphetamine wikipedia.org. The position of the amino group on the butyl chain is a critical determinant of its interaction with monoamine transporters.

Furthermore, enantiomers of chiral phenylalkylamines can have different potencies and even different mechanisms of action. For many biologically active molecules, one enantiomer is significantly more active than the other. This stereoselectivity is a common feature of drug-receptor and drug-enzyme interactions. For instance, in a study of the GABAB receptor agonist phenibut, the R-enantiomer was found to be responsible for the pharmacological activity, while the S-enantiomer was inactive nih.gov.

Derivatives of this compound, created by adding or modifying functional groups, can also display a wide range of biological activities. Structure-activity relationship (SAR) studies are conducted to understand how these chemical modifications influence biological effects. For example, in the context of 5-HT2A receptor agonists, substitutions on the phenyl ring of phenethylamines can dramatically alter their affinity and efficacy researchgate.netnih.gov. The introduction of an ethyl group at the alpha position of the phenethylamine side chain, as seen in 1-phenylbutan-2-amine, generally reduces psychedelic effects compared to their amphetamine counterparts wikipedia.org. This highlights the subtle yet profound impact of structural modifications on the biological activity of this class of compounds.

Table 2: Comparison of Biological Activities of Phenylalkylamine Isomers and Derivatives (Note: This table provides a conceptual comparison based on general principles and findings for related compounds, as specific comparative data for this compound isomers is not available in the provided sources.)

| Compound/Derivative | Primary Biological Activity | Key Structural Feature |

| 1-Phenylbutan-2-amine | Norepinephrine-Dopamine Releasing Agent | Amino group at position 2 of the butyl chain |

| α-Ethylphenethylamine Derivatives | Varied (stimulant to reduced psychedelic effects) | Ethyl group at the alpha position of the side chain |

| N-Benzylphenethylamines | Potent 5-HT2A Receptor Agonists | N-benzyl substitution on the amine |

Metabolic Fate and Pharmacokinetic Research of 2 Phenylbutan 1 Amine

In Vitro Metabolic Pathway Elucidation (e.g., Desethylation, Hydroxylation, N-Oxidation)

In vitro studies using human liver preparations are instrumental in identifying the primary metabolic pathways of xenobiotics. For compounds structurally related to 2-Phenylbutan-1-amine, such as 2-amino-N-ethyl-1-phenylbutane (2-AEPB), the major metabolic transformations observed involve desethylation and monohydroxylation. A minor pathway includes hydroxylation combined with N-oxidation nih.gov.

The primary metabolic routes identified in vitro for analogous phenethylamine (B48288) derivatives are:

Desethylation: This process involves the removal of an ethyl group from the amine, leading to the formation of a primary amine metabolite.

Hydroxylation: This is a common metabolic reaction where a hydroxyl group is introduced into the molecule, typically on the phenyl ring or the alkyl chain. This increases the water solubility of the compound, facilitating its excretion.

N-Oxidation: This pathway results in the formation of an N-oxide metabolite, which is generally a minor metabolic route for this class of compounds nih.gov.

Table 1: Major In Vitro Metabolites of a Structurally Related Compound (2-AEPB)

| Metabolite ID | Metabolic Pathway | Description |

|---|---|---|

| M1 | Desethylation | Removal of the N-ethyl group. |

| M2 | Monohydroxylation | Addition of one hydroxyl group. |

| M3 | Hydroxylation/N-Oxidation | Minor pathway involving both hydroxylation and oxidation of the nitrogen atom. |

Data derived from studies on 2-amino-N-ethyl-1-phenylbutane nih.gov.

In Vivo Metabolic Profile and Excretion Studies

In vivo studies in humans, following the administration of supplements containing structurally similar compounds like 2-AEPB, have shown a good correlation with in vitro findings. The unmodified parent compound is often the most abundant substance found in urine and can be detected for an extended period (up to 72 hours) nih.gov.

The primary metabolites identified in vivo include the products of desethylation and monohydroxylation. The desethylated metabolite (M1) has been detected in urine for up to 40 hours, while the monohydroxylated metabolite (M2) is detectable for up to 27 hours post-administration. A notable observation in vivo is the conjugation of the hydroxylated metabolite. M2 is predominantly found as a glucuronide or sulfate (B86663) conjugate, with significant inter-individual variability in the ratio of these conjugates nih.gov.

Table 2: Detection Times of 2-AEPB and its Major Metabolites in Urine

| Compound | Detection Time (hours) | Notes |

|---|---|---|

| Unmodified 2-AEPB | up to 72 | Most abundant species detected. |

| M1 (Desethylation) | up to 40 | Found mainly in the free (unconjugated) fraction. |

| M2 (Monohydroxylation) | up to 27 | Predominantly found in conjugated (glucuronide and sulfate) forms. |

Data from an excretion study of 2-amino-N-ethyl-1-phenylbutane nih.gov.

Drug-Protein Binding Interactions (e.g., with Serum Albumin)

The interaction of drugs with plasma proteins, particularly serum albumin, significantly influences their distribution, metabolism, and excretion. For 4-phenylbutan-2-amine, a close structural analog of this compound, studies have demonstrated a strong binding interaction with Bovine Serum Albumin (BSA). This interaction is primarily investigated using spectroscopic techniques such as UV-Visible and fluorescence spectroscopy nih.gov.

Research has shown that 4-phenylbutan-2-amine can quench the intrinsic fluorescence of BSA, indicating a binding event. The mechanism of this quenching is identified as static, which implies the formation of a ground-state complex between the compound and the protein. The binding constant and the number of binding sites can be determined using the Stern-Volmer equation. Furthermore, techniques like synchronous fluorescence and Circular Dichroism (CD) have revealed that the binding of 4-phenylbutan-2-amine induces conformational changes in the secondary structure of BSA nih.gov. These findings suggest that this compound likely exhibits similar binding characteristics to serum albumin, which would affect its pharmacokinetic profile.

Computational (ADMET) Predictions

These predictive tools utilize a compound's structure to estimate a range of pharmacokinetic parameters. For a molecule like this compound, ADMET prediction platforms would typically assess:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability across biological membranes (e.g., Caco-2 permeability).

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: Identification of likely metabolic sites by cytochrome P450 enzymes and the prediction of major metabolites.

Excretion: Estimation of clearance rates and the primary routes of excretion.

Toxicity: Prediction of potential toxicities, such as hERG inhibition or mutagenicity.

Studies on other phenethylamine derivatives using such in silico tools have shown that hydroxylation and N-acetylation are often predicted as major metabolic pathways nih.gov. These computational approaches, often used in conjunction with in vitro and in vivo studies, provide a comprehensive early assessment of a compound's pharmacokinetic profile.

Analytical Methods for the Characterization and Quantification of 2 Phenylbutan 1 Amine

Spectroscopic Techniques (e.g., NMR, IR, Raman Spectroscopy)

Spectroscopic methods are fundamental for the structural elucidation of 2-Phenylbutan-1-amine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a primary amine like this compound will exhibit characteristic signals. The protons on the amine group (-NH₂) typically appear as a broad signal, and their chemical shift can vary depending on the solvent and concentration. libretexts.org Protons on carbons adjacent to the nitrogen are deshielded and will appear further downfield. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH₂ protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly bonded to the electron-withdrawing amino group are deshielded and resonate at a lower field compared to simple alkane carbons. libretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~7.1-7.3 | Multiplet |

| CH(Ph) | ~2.5-3.0 | Multiplet |

| CH₂(NH₂) | ~2.7-3.2 | Multiplet |

| CH₂(CH₃) | ~1.4-1.7 | Multiplet |

| NH₂ | ~0.5-5.0 (variable) | Singlet (broad) |

| CH₃ | ~0.8-1.0 | Triplet |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a primary amine, the IR spectrum will show characteristic absorption bands.

N-H Stretching: Primary amines typically display two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is observed in the 1580-1650 cm⁻¹ range. orgchemboulder.comwikieducator.org

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ region. orgchemboulder.comwikieducator.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3300-3500 (two bands) | Medium |

| C-H (aromatic) | Stretch | 3000-3100 | Medium |

| C-H (aliphatic) | Stretch | 2850-2960 | Medium-Strong |

| N-H | Bend (Scissoring) | 1580-1650 | Medium-Strong |

| C=C (aromatic) | Stretch | 1450-1600 | Medium |

| C-N | Stretch | 1020-1250 | Weak-Medium |

| N-H | Wag | 665-910 | Broad, Strong |

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. While specific data for this compound is not available, Raman is generally useful for observing symmetric vibrations and is less sensitive to water interference, which can be advantageous.

Chromatographic Methods (e.g., GC-MS, LC-MS/TOF-MS, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust method for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. For the related compound 1-phenylbutan-2-amine (B1195257), GC-MS analysis shows a top mass-to-charge ratio (m/z) peak at 58 and a second-highest at 91. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for less volatile compounds or those that are thermally unstable. For amine analysis, reverse-phase HPLC is often coupled with a mass spectrometer. The predicted collision cross-section (CCS) values for protonated this compound ([M+H]⁺) can be useful in identification using ion mobility-mass spectrometry techniques. uni.lu

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis and purification of this compound. Different HPLC methods can be employed:

Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase for separation. UV detection is often used, as the phenyl group in this compound absorbs UV light.

Chiral HPLC: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are commonly used for the enantiomeric resolution of chiral amines. yakhak.orgresearchgate.netmdpi.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, and the use of basic additives can significantly impact the separation. yakhak.orgmdpi.com

Purity Assessment and Enantiomeric Excess Determination

Assessing the chemical purity and determining the enantiomeric excess (e.e.) are critical for quality control.

Purity Assessment The chemical purity of this compound can be determined using chromatographic methods like GC or HPLC. By analyzing the sample and comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be calculated.

Enantiomeric Excess (e.e.) Determination Since this compound is a chiral compound, determining the ratio of its enantiomers is often necessary.

Chiral HPLC: As mentioned, HPLC with a chiral stationary phase is a direct and accurate method for separating and quantifying the enantiomers. mdpi.comvt.edu This allows for the calculation of the enantiomeric excess.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): An indirect NMR method involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers. cam.ac.uk These diastereomers have different NMR spectra, and the integration of the distinct signals for each diastereomer can be used to determine the enantiomeric excess. cam.ac.ukbham.ac.uk

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the chiral amine can lead to the formation of transient diastereomeric complexes. nih.gov This can cause the NMR signals of the enantiomers to become distinct, allowing for their quantification and the determination of e.e. semanticscholar.org

Reference Standards Development

The availability of high-purity reference standards is crucial for the accurate quantification and identification of this compound in analytical testing. biosynth.com

Certified Reference Materials (CRMs): A CRM is a reference standard that has been characterized for its properties, such as purity and identity, through a rigorous and metrologically valid procedure. These standards are essential for method validation, calibration of instruments, and ensuring the traceability of measurement results.

Commercial Availability: this compound is available commercially as a reference standard for use in pharmaceutical testing and other research applications. biosynth.com For instance, Cayman Chemical offers an analytical reference standard for the related compound 2-Methylamino-1-phenylbutane, which is intended for forensic and research applications. caymanchem.com The development of such standards involves chemical synthesis followed by extensive purification and characterization to establish their purity and identity.

Industrial and Research Applications of 2 Phenylbutan 1 Amine

Pharmaceutical Intermediates and Drug Development

2-Phenylbutan-1-amine and its structural analogs are recognized for their role as intermediates in the synthesis of pharmacologically active molecules. The chiral nature of this compound is particularly valuable in the development of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic effect.

While closely related isomers such as (S)-3-Methyl-2-phenylbutylamine serve as intermediates in the production of optically active Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), the direct role of this compound is more established in other areas. cymitquimica.com The general strategy involves reacting a chiral amine with a racemic acid to form diastereomeric salts, which can then be separated to isolate the desired enantiomer of the acid. libretexts.org

In the field of antispasmodics, which are used to relieve involuntary muscle spasms, this compound has been identified as a potential building block. A patent has listed the compound in connection with the synthesis of aminoethylimidazole derivatives intended for use as antispasmodic agents. google.com Furthermore, related structures like (±)-4-(benzyloxy)-2-phenylbutan-1-amine have been synthesized as intermediates for IKur inhibitors, a class of compounds investigated for treating cardiac arrhythmias, which can involve smooth muscle function. googleapis.comgoogle.com

| Therapeutic Area | Specific Role of this compound or Analog | Example Application |

|---|---|---|

| Antispasmodics | Intermediate for Aminoethylimidazole Derivatives | Synthesis of potential antispasmodic agents google.com |

| Cardiovascular | Intermediate for IKur Inhibitors (via analogs) | Synthesis of (±)-4-(benzyloxy)-2-phenylbutan-1-amine for potential antiarrhythmic drugs googleapis.comgoogle.com |

| Anti-inflammatory (Analog) | Intermediate for NSAIDs | (S)-3-Methyl-2-phenylbutylamine used for optically active Flurbiprofen |

Application in Agrochemicals and Fine Chemicals

The utility of this compound extends to the agrochemical and fine chemical industries, where it is used as a reactant in the synthesis of complex molecules.

In agrochemical research, the compound is a precursor for certain heterocyclic compounds. A patent describes the use of this compound in a reaction to produce N-heterocyclic 4(3H)quinazolinimine compounds, a class of molecules with noted importance and potential applications in the agrochemical sector. google.com

Within the realm of fine and specialty chemicals, this compound has been identified for use in materials science. A European patent discloses its application as a potential amine component in the formulation of a screen-printable ink made from titanium disulfide. google.com This ink is designed for use in manufacturing thermoelectric generators. google.com The compound's role in synthetic organic chemistry is further highlighted in literature concerning photochemistry, where it is mentioned in the context of photoamidation reactions, a method for forming C-N bonds that is valuable in the synthesis of fine chemicals. researchgate.netepdf.pub

| Industry Sector | Application | Significance |

|---|---|---|

| Agrochemicals | Precursor for Quinazolinimines | Used to synthesize heterocyclic compounds with potential agrochemical activity google.com |

| Fine/Specialty Chemicals | Component in Thermoelectric Ink | Listed as a potential amine for creating screen-printable titanium disulfide inks google.com |

| Organic Synthesis | Reactant in Photoamidation | Utilized in photochemical reactions to produce more complex molecules researchgate.netepdf.pub |

Role in Asymmetric Catalysis and Organic Synthesis

As a chiral amine, this compound has a significant role in asymmetric synthesis, particularly as a chiral resolving agent. Chiral resolution is a crucial process for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is fundamental in pharmaceutical and chemical manufacturing where only one enantiomer of a chiral molecule provides the desired activity.

The most common method of chiral resolution involves reacting a racemic acid with an enantiomerically pure chiral amine, such as (R)- or (S)-2-Phenylbutan-1-amine. libretexts.org This reaction creates a mixture of diastereomeric salts. Because diastereomers have different physical properties, including solubility, they can be separated by techniques like fractional crystallization. libretexts.orgwikipedia.org Once separated, the addition of an acid or base regenerates the pure enantiomer of the original acid and the resolving agent. The structural class of 1-aryl-1-butyl amines, to which this compound belongs, has been noted for its utility as effective resolving agents for 2-aryl-alkyl carboxylic acids. researchgate.net

This application is critical for obtaining enantiomerically pure compounds, which is often a regulatory requirement for pharmaceuticals and can lead to more effective and safer agrochemicals and fine chemicals.

Forensic and Toxicological Research Applications

In the fields of forensic chemistry and toxicology, the accurate identification of controlled substances and their analogs is paramount. This compound serves as a valuable reference material in this context. Its structural similarity to controlled phenethylamine (B48288) derivatives, such as methamphetamine and its isomers, makes it useful for developing and validating analytical methods to distinguish between legal and illicit compounds.

A report from the U.S. Food and Drug Administration (FDA) details the analysis of a powdered energy drink that contained an isomer of methamphetamine. exlibrisgroup.com In this research, the laboratory acquired a sample of this compound to use as a reference standard to ensure their analytical method could differentiate it from the target compound and other structural isomers. exlibrisgroup.com

The broader class of phenethylamines is frequently monitored in doping control and forensic investigations. The metabolism of related compounds, such as 2-amino-N-ethyl-1-phenylbutane, has been studied to identify unique metabolites for reliable detection in urine samples. nih.gov While this compound itself is not typically listed as a controlled substance, its close structural relationship to scheduled drugs means it could be considered a controlled substance analogue under certain legal frameworks if intended for human consumption. dea.gov The availability of pure reference standards like this compound is therefore essential for forensic laboratories to maintain the accuracy and reliability of their findings.

Future Research Directions and Emerging Trends for 2 Phenylbutan 1 Amine

Development of Novel Synthetic Methodologies

The synthesis of enantiomerically pure chiral amines is a significant challenge in organic chemistry. acs.orgrsc.org For 2-Phenylbutan-1-amine, research is moving beyond classical synthetic routes towards more efficient and selective methodologies.

One of the most promising areas is the use of biocatalysis . Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are being explored for the asymmetric synthesis of chiral amines. rsc.orgfrontiersin.orgmdpi.com These enzymatic methods offer high enantioselectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical synthesis. mdpi.com For instance, the asymmetric synthesis of 3-amino-1-phenylbutane, a structurally related compound, has been successfully achieved using a multi-enzymatic system coupling a transaminase with a pyruvate (B1213749) decarboxylase to shift the reaction equilibrium and enhance the yield. mdpi.com Future research will likely focus on identifying or engineering specific enzymes that are highly efficient for the synthesis of this compound.

Asymmetric catalysis using metal complexes with chiral ligands is another active area of research. acs.org The development of novel catalysts that can facilitate the enantioselective synthesis of this compound from readily available starting materials is a key objective. This includes exploring new ligands and reaction conditions to improve both yield and stereoselectivity.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of chiral amines. Continuous flow processes can offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety and scalability. The integration of biocatalysis with flow reactors is a particularly exciting prospect for the continuous and sustainable production of this compound. rsc.org

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., transaminases, amine dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric Catalysis | Use of chiral metal-ligand complexes | High catalytic efficiency, potential for high enantiomeric excess. |

| Flow Chemistry | Continuous reaction processing | Improved process control, scalability, and safety. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is utilized as a building block in the synthesis of pharmaceuticals, its own biological activities and therapeutic potential remain largely unexplored. It is known to be a component in the synthesis of some fluoroquinolone antibiotics. acs.org Additionally, it has been studied for its capacity to hydrolyze microorganisms and amides. acs.org

Future research is expected to focus on screening this compound and its derivatives for a wide range of pharmacological activities. Given its structural similarity to other biologically active phenethylamines, it could potentially interact with various receptors and enzymes in the central nervous system and other parts of the body.

A systematic investigation into its potential as an antimicrobial agent is warranted, building upon the initial observations of its hydrolytic activity against microorganisms. acs.org This could involve screening against a broad spectrum of bacteria and fungi, and mechanistic studies to understand its mode of action.

Furthermore, its structural features suggest potential for interaction with pharmacological targets involved in neurological and psychiatric disorders. Computational modeling and high-throughput screening could be employed to identify potential protein targets. Subsequent in vitro and in vivo studies would then be necessary to validate these findings and explore any therapeutic potential.

| Potential Biological Activity | Rationale | Future Research Approach |

| Antimicrobial | Studied for its ability to hydrolyze microorganisms. acs.org | Broad-spectrum screening, mechanistic studies. |

| Neurological/Psychiatric | Structural similarity to other psychoactive phenethylamines. | Computational screening, receptor binding assays, in vivo models. |

Advanced Structural and Mechanistic Investigations

A thorough understanding of the three-dimensional structure and reaction mechanisms of this compound is crucial for its application in asymmetric synthesis and for understanding its potential biological activities.

Advanced analytical techniques are being employed to elucidate its stereochemistry and conformational preferences . Techniques such as X-ray crystallography, multidimensional NMR spectroscopy, and computational modeling can provide detailed insights into the spatial arrangement of its atoms and the rotational barriers of its flexible bonds. This information is vital for designing stereoselective syntheses and for understanding its interactions with chiral environments, such as the active sites of enzymes or receptors.

Mechanistic studies of reactions involving this compound are also a key area of future research. This includes investigating the kinetics and thermodynamics of its synthetic reactions to optimize conditions and improve efficiency. For its potential biological activities, understanding the mechanism of action at a molecular level is essential. This could involve studying its binding to target proteins and elucidating the downstream signaling pathways.

Green Chemistry Applications and Sustainable Production

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds, and this compound is no exception. The goal is to develop production methods that are more environmentally friendly, safer, and more efficient in terms of atom economy.

As mentioned earlier, biocatalysis is a cornerstone of green chemistry approaches to chiral amine synthesis. mdpi.com The use of enzymes in aqueous media under mild conditions significantly reduces the need for hazardous organic solvents and reagents. mdpi.com Future research will focus on developing robust and reusable biocatalysts for the production of this compound.

Another important aspect is the use of renewable starting materials . Research is underway to develop synthetic routes that start from bio-based feedstocks, thereby reducing the reliance on petrochemicals.

Furthermore, the development of catalytic processes that minimize waste generation is a key objective. This includes designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. The use of catalytic amounts of reagents instead of stoichiometric amounts is a central tenet of this approach.

| Green Chemistry Principle | Application in this compound Production |

| Biocatalysis | Enzymatic synthesis for high selectivity and mild conditions. |

| Renewable Feedstocks | Development of synthetic routes from bio-based starting materials. |

| Atom Economy | Design of catalytic reactions that minimize waste. |

Q & A

Q. What are the optimal synthetic routes for 2-Phenylbutan-1-amine, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from methods used for structurally similar amines, such as reductive amination of 2-phenylbutanal or nucleophilic substitution of haloalkanes with ammonia derivatives. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions like over-alkylation.

- Catalysts : Use of palladium or nickel catalysts for hydrogenation steps.

- pH : Alkaline conditions to favor amine formation over byproducts.

Continuous flow synthesis (as employed for analogous compounds) improves efficiency and scalability .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for characteristic signals: δ 1.5–1.8 ppm (m, CH2 in butane chain), δ 2.7–3.0 ppm (t, NH2-adjacent CH2), and aromatic protons at δ 7.2–7.4 ppm.

- IR : N-H stretching (~3350 cm<sup>−1</sup>) and C-N vibrations (~1250 cm<sup>−1</sup>).

- MS : Molecular ion peak at m/z 149 (C10H15N) and fragmentation patterns reflecting the butane-phenyl backbone.

Cross-validation with X-ray crystallography (using programs like SHELXL for refinement) ensures structural accuracy .

Q. What biological activity profiles are associated with this compound, and how are these assessed experimentally?

- Methodological Answer : Preliminary assessments involve:

- In vitro assays : Receptor binding studies (e.g., serotonin/dopamine transporters) to evaluate psychoactive potential.

- Behavioral models : Rodent studies for locomotor activity modulation.

- Metabolic stability : HPLC or LC-MS to track degradation in liver microsomes.

Note: Structural analogs show neurotransmitter modulation, but specific mechanisms require kinase or GPCR profiling .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Computational models (DFT or MD simulations) predict reaction pathways:

- Steric hindrance : The phenyl group reduces accessibility to the amine lone pair, slowing SN2 reactions.

- Electronic effects : Electron-withdrawing substituents on the phenyl ring enhance amine nucleophilicity.

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying substituents) is critical .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Compare X-ray structures (refined via SHELXL ) with dynamic NMR (to assess conformational flexibility).

- Data reconciliation : Use Bayesian statistics to weight discrepancies (e.g., torsional angles vs. solution-state NMR couplings).

- Crystallization conditions : Adjust solvents/temperatures to stabilize dominant conformers.

Q. How can degradation products of this compound under oxidative stress be identified and quantified?

- Methodological Answer :

- LC-HRMS : Track molecular weight shifts (e.g., +16 Da for hydroxylation).

- Isotopic labeling : Use <sup>13</sup>C-labeled amine to trace metabolic pathways.

- Stability studies : Accelerated degradation in H2O2/UV light, followed by PCA to identify major degradation routes .

Q. What role does this compound play in solvent systems for CO2 capture, and how is its efficiency benchmarked?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectrophotometry to measure CO2 absorption rates.

- Thermodynamic profiling : Titration calorimetry to quantify enthalpy changes.

- Comparative analysis : Benchmark against commercial amines (e.g., monoethanolamine) for energy efficiency and degradation resistance .

Tables for Data Comparison

Q. Table 1. Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Reductive Amination | 75 | 98 | H2 (5 atm), 70°C |

| Grignard Alkylation | 62 | 95 | THF solvent, −20°C |

Q. Table 2. Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| <sup>13</sup>C NMR | δ 42.1 (CH2NH2), 126–140 (aromatic C) |

| IR | 3350 cm<sup>−1</sup> (N-H stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.